molecular formula C17H25NO2 B14111287 tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate

tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate

Cat. No.: B14111287
M. Wt: 275.4 g/mol
InChI Key: SVHOHMLOGUCISR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an o-tolyl group, and a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and o-tolyl compounds. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Conditions may include the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical entities and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-aminopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-(o-tolyl)piperidine-1-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific chemical and biological properties. This distinguishes it from other piperidine derivatives that may lack this group or have different substituents.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 3-(2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-13-8-5-6-10-15(13)14-9-7-11-18(12-14)16(19)20-17(2,3)4/h5-6,8,10,14H,7,9,11-12H2,1-4H3

InChI Key

SVHOHMLOGUCISR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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